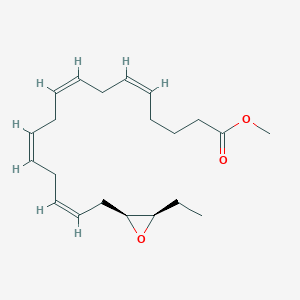

(+/-)17(18)-EpETE methyl ester

Beschreibung

Overview of Epoxyeicosatrienoic Acids (EETs) as Endogenous Lipid Mediators

Epoxyeicosatrienoic acids (EETs) are a group of signaling molecules, classified as nonclassic eicosanoids, that are formed in various cells through the metabolism of arachidonic acid (AA). wikipedia.org This conversion is carried out by a specific subset of cytochrome P450 (CYP) enzymes, known as CYP epoxygenases. wikipedia.orgmdpi.com The primary enzymes responsible for generating EETs belong to the CYP2C and CYP2J classes. mdpi.com

EETs function as transient, short-range autocrine and paracrine signaling lipid mediators, meaning they act on the cells that produce them or on nearby cells. wikipedia.orgmdpi.com There are four primary regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. mdpi.comfrontiersin.org These molecules are involved in a wide array of biological processes and are recognized for their vasodilative, anti-inflammatory, cardio-protective, and renal-protective effects. mdpi.comfrontiersin.org A key aspect of their function is their role as endothelium-derived hyperpolarizing factors (EDHFs), which contribute to the relaxation of vascular smooth muscle and the regulation of blood pressure. wikipedia.orgfrontiersin.orgnih.gov

The biological activity of EETs is tightly regulated. They are typically short-lived in vivo, as they are rapidly metabolized by the enzyme soluble epoxide hydrolase (sEH) into their corresponding dihydroxyeicosatrienoic acids (DHETs), which are generally less biologically active. wikipedia.orgmdpi.com This rapid degradation ensures their signaling is localized and temporary.

Origin from Eicosapentaenoic Acid (EPA) Metabolism

While EETs are derived from the omega-6 fatty acid arachidonic acid, a parallel metabolic pathway exists for omega-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA). nih.govnih.gov EPA, a 20-carbon fatty acid with five cis double bonds, is also a substrate for cytochrome P450 (CYP) epoxygenases. researchgate.netnih.govwikipedia.org

When CYP enzymes act on EPA, they produce a distinct set of epoxy fatty acids known as epoxyeicosatetraenoic acids (EpETEs or EEQs). nih.govresearchgate.net Specifically, the epoxidation of the double bond at the 17th and 18th carbon position of EPA by CYP isoforms, such as CYP1A2, results in the formation of 17(18)-EpETE. nih.govcaymanchem.com Studies have shown that dietary supplementation with omega-3 PUFAs can lead to a significant shift in the body's lipid profile, favoring the production of EPA-derived metabolites like 17(18)-EpETE over AA-derived EETs. nih.gov

The resulting 17(18)-EpETE molecule has two possible stereoisomers (enantiomers) due to the epoxy group: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. nih.gov Research has demonstrated that these enantiomers can possess distinct and sometimes opposing biological activities. For example, one enantiomer may exhibit potent anti-inflammatory effects, while the other is a more potent vasodilator. nih.govnih.gov This stereoselectivity highlights the specificity of the biological systems with which these lipid mediators interact.

Rationale for Research on (±)17(18)-EpETE Methyl Ester as a Chemical Analog and Research Tool

(±)17(18)-EpETE methyl ester is a synthetic analog of the naturally occurring EPA metabolite, (±)17(18)-EpETE. glpbio.commedchemexpress.combertin-bioreagent.com The primary structural difference is the conversion of the carboxylic acid group (-COOH) of the parent compound into a methyl ester group (-COOCH₃). This chemical modification is a common strategy in medicinal chemistry and pharmacology to alter the physicochemical properties of a molecule.

The key rationale for using the methyl ester form in research is its increased lipid solubility (lipophilicity) compared to the free acid. glpbio.combertin-bioreagent.com This enhanced lipophilicity can facilitate its passage across cell membranes, making it a more effective tool for in vitro studies and cell-based assays. By using the methyl ester, researchers can achieve more consistent and higher intracellular concentrations of the compound to investigate its mechanisms of action and biological effects.

Therefore, (±)17(18)-EpETE methyl ester serves as an invaluable research tool, allowing scientists to probe the physiological and pathological roles of the 17(18)-EpETE signaling pathway with greater ease and reproducibility in experimental settings.

Chemical Compound Information

| Compound Name | Abbreviation | Molecular Formula | Molar Mass |

| (±)17(18)-Epoxyeicosatetraenoic Acid Methyl Ester | (±)17(18)-EpETE methyl ester | C₂₁H₃₂O₃ | 332.48 g/mol |

| (±)17(18)-Epoxyeicosatetraenoic Acid | (±)17(18)-EpETE | C₂₀H₃₀O₃ | 318.5 g/mol |

| Eicosapentaenoic Acid | EPA | C₂₀H₃₀O₂ | 302.45 g/mol |

| Arachidonic Acid | AA | C₂₀H₃₂O₂ | 304.47 g/mol |

| 5,6-Epoxyeicosatrienoic Acid | 5,6-EET | C₂₀H₃₂O₃ | 320.47 g/mol |

| 8,9-Epoxyeicosatrienoic Acid | 8,9-EET | C₂₀H₃₂O₃ | 320.47 g/mol |

| 11,12-Epoxyeicosatrienoic Acid | 11,12-EET | C₂₀H₃₂O₃ | 320.47 g/mol |

| 14,15-Epoxyeicosatrienoic Acid | 14,15-EET | C₂₀H₃₂O₃ | 320.47 g/mol |

| Dihydroxyeicosatrienoic Acid | DHET | C₂₀H₃₄O₄ | 338.48 g/mol |

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H32O3 |

|---|---|

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

methyl (5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C21H32O3/c1-3-19-20(24-19)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(22)23-2/h4,6-7,9-10,12-13,15,19-20H,3,5,8,11,14,16-18H2,1-2H3/b6-4-,9-7-,12-10-,15-13-/t19-,20+/m1/s1 |

InChI-Schlüssel |

WXPZUUKQJWLIOW-FMVRBZNTSA-N |

Isomerische SMILES |

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |

Kanonische SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)OC |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Pathways of ± 17 18 Epete

Precursor Substrate: Eicosapentaenoic Acid (EPA)

The primary precursor for the biosynthesis of 17(18)-EpETE is eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. mdpi.comdtu.dk EPA is an essential fatty acid obtained through dietary sources such as fatty fish. In vivo, dietary EPA is converted to 17(18)-EpETE through a process known as ω-3 epoxygenation. dtu.dknih.gov The metabolism of EPA by cytochrome P-450 epoxygenase enzymes leads to the production of 17(18)-epoxyeicosatetraenoic acid. mdpi.com

Cytochrome P450 (CYP) Epoxygenases Involved in Formation

The epoxidation of EPA to form 17(18)-EpETE is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP) epoxygenases. nih.govglpbio.com These enzymes are responsible for oxidizing the double bond at the 17,18-position of the EPA molecule. Several human recombinant CYPs have been shown to synthesize 17,18-EpETE. glpbio.com The activity of these enzymes is a key step in the pathway that converts dietary omega-3 fatty acids into potent signaling molecules. nih.gov

Several specific isoforms of the cytochrome P450 enzyme have been identified as being involved in the formation of 17(18)-EpETE from EPA. Human isoforms such as CYP2C8, CYP2C9, and CYP2J2 are capable of epoxidizing EPA to form this metabolite. glpbio.comcreative-proteomics.com Notably, CYP1A2 has also been identified as a key enzyme in this conversion. researchgate.net While many CYP isoforms can metabolize EPA, some show a preference for producing the 17,18-epoxide over other regioisomers. For instance, human CYP2C8 produces exclusively the terminal ω-3 epoxide, 17,18-EEQ, from EPA. creative-proteomics.com In contrast, CYP2C9 tends to oxidize EPA mainly to 14,15-EpETE. glpbio.com Mouse studies have also identified several CYP isoforms, including Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18, that produce 17,18-EpETE. nih.gov

| CYP Isoform | Species | Key Finding | Reference |

|---|---|---|---|

| CYP1A2 | Human/Mouse | Identified as an enzyme that forms 17(18)-EpETE from EPA. | nih.govresearchgate.net |

| CYP2C8 | Human | Exclusively produces the terminal ω-3 epoxide, 17,18-EEQ, from EPA. | glpbio.comcreative-proteomics.com |

| CYP2C9 | Human | Metabolizes EPA, though primarily to 14,15-EpETE. | glpbio.comcreative-proteomics.com |

| CYP2J2 | Human | Capable of epoxidizing EPA to form 17,18-EpETE. | glpbio.comcreative-proteomics.com |

The enzymatic epoxidation of EPA by CYP enzymes exhibits both regioselectivity and stereoselectivity, meaning that specific double bonds are targeted and specific stereoisomers are preferentially formed.

Regioselectivity: CYP epoxygenases preferentially oxidize the ω-3 double bond of EPA, leading to the formation of 17,18-EpETE as the most abundant regioisomer. glpbio.comcreative-proteomics.com This is in contrast to the metabolism of arachidonic acid, where other double bonds are often targeted. For example, while human CYP2C8 produces mainly 11,12- and 14,15-EET from arachidonic acid, it exclusively produces 17,18-EEQ from EPA. creative-proteomics.com

Stereoselectivity: The epoxidation of EPA can result in two different enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. nih.gov Different CYP isoforms can produce these stereoisomers with varying degrees of selectivity. For example, the bacterial CYP enzyme BM-3 is highly stereoselective, yielding 17(S),18(R)-EpETE. nih.govnih.gov In contrast, many major CYP epoxygenase isoforms have been shown to favor the 17(R),18(S)-enantiomer. nih.gov This stereochemical specificity is critical, as the different enantiomers can have distinct biological activities. nih.gov

| Selectivity Type | Description | Example | Reference |

|---|---|---|---|

| Regioselectivity | Preferential oxidation of the ω-3 double bond of EPA. | Human CYP2C8 exclusively forms 17,18-EEQ from EPA. | creative-proteomics.com |

| Stereoselectivity | Preferential formation of one enantiomer over the other. | CYP BM-3 stereoselectively produces 17(S),18(R)-EpETE. | nih.govnih.gov |

Endogenous Formation in Biological Systems and Tissues

The formation of 17(18)-EpETE from EPA occurs endogenously in various biological systems and tissues. Following dietary supplementation with omega-3 fatty acids, a significant shift in the endogenous eicosanoid profile from arachidonic acid-derived to EPA-derived metabolites is observed, with 17(18)-EpETE being the predominant epoxy-metabolite in organs such as the heart, lung, and kidney. nih.gov For instance, in the mouse peritoneal cavity, dietary EPA is converted to 17,18-EpETE. dtu.dk This underscores the physiological relevance of this biosynthetic pathway in converting dietary precursors into bioactive signaling molecules within the body.

Metabolism and Biotransformation of ± 17 18 Epete

Soluble Epoxide Hydrolase (sEH)-Mediated Hydrolysis

One of the primary routes for the metabolism of (±)17(18)-EpETE is through hydrolysis, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). researchgate.netatsjournals.orgresearchgate.net This enzyme is a key player in the metabolism of various bioactive lipid epoxides. researchgate.net

Formation of Dihydroxyeicosatetraenoic Acid (17,18-DiHETE) Metabolites

The action of sEH on (±)17(18)-EpETE results in the formation of its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). researchgate.netnih.govresearchgate.net This conversion from an epoxide to a diol is a critical step, as 17,18-DiHETE is generally considered to be less biologically active than its epoxide precursor. nih.gov The hydrolysis of the epoxide group significantly alters the molecule's structure and, consequently, its physiological effects. nih.gov Studies have shown that in various cell and tissue models, the presence of active epoxide hydrolases leads to the production of 17,18-diHETE alongside 17,18-EpETE. researchgate.net

Impact of sEH Inhibition on EpETE Levels in Research Models

Inhibition of the sEH enzyme has been a key strategy in research to understand the roles of epoxy fatty acids. atsjournals.org By blocking the activity of sEH, researchers can prevent the breakdown of (±)17(18)-EpETE, leading to an increase in its levels. mdpi.comnih.gov This approach has been used in various experimental models to investigate the effects of elevated (±)17(18)-EpETE concentrations. For instance, in studies using sEH inhibitors, an increase in the levels of several epoxy fatty acids, including 17(18)-EpETE, has been observed. mdpi.com This strategy has been instrumental in demonstrating the anti-inflammatory and other beneficial effects of (±)17(18)-EpETE, which would otherwise be rapidly metabolized. atsjournals.orgnih.gov

Further Oxygenation by Other Enzyme Systems (e.g., Lipoxygenases)

Beyond hydrolysis by sEH, (±)17(18)-EpETE can undergo further metabolism through other enzymatic pathways, such as those involving lipoxygenases (LOX). researchgate.netbalsinde.org

Formation of Hydroxy-Epoxyeicosatetraenoic Acids (e.g., 12-OH-17,18-EpETE)

A significant finding in the metabolism of (±)17(18)-EpETE is its conversion to hydroxy-epoxyeicosatetraenoic acids. One of the most studied of these metabolites is 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE). researchgate.netnih.govresearchgate.net Research has shown that this conversion can occur in vivo and that 12-OH-17,18-EpETE possesses potent anti-inflammatory properties. nih.govnih.gov In fact, studies have indicated that 12-OH-17,18-EpETE can be more active than its precursor, (±)17(18)-EpETE, in certain biological assays. nih.gov The formation of this and other oxygenated metabolites highlights the complexity of the metabolic cascade originating from (±)17(18)-EpETE. researchgate.net

Alternative Metabolic Routes: Chain Elongation and Beta-Oxidation

In addition to hydrolysis and oxygenation, (±)17(18)-EpETE can be metabolized through other pathways common to fatty acids, including chain elongation and beta-oxidation. nih.govnih.gov These processes can further modify the structure of the molecule, potentially leading to a variety of other metabolites with different biological activities. While the hydrolysis by sEH is often considered the dominant metabolic route, these alternative pathways ensure that the levels of (±)17(18)-EpETE are tightly regulated within the body. nih.gov

Influence of Inflammatory States on EpETE Metabolism in Research Contexts

The metabolic profile of (±)17(18)-EpETE can be significantly influenced by the inflammatory state of the biological system. researchgate.netbohrium.com During inflammation, the expression and activity of various enzymes involved in lipid metabolism can be altered, thereby affecting the production and degradation of (±)17(18)-EpETE and its metabolites. For example, in models of allergic inflammation, the production of 12-OH-17,18-EpETE was found to be amplified. researchgate.netbohrium.com Furthermore, studies have shown that the overexpression of sEH, which can occur in certain inflammatory conditions, contributes to the rapid breakdown of anti-inflammatory epoxides like 17,18-EpETE. atsjournals.orgnih.gov Conversely, the anti-inflammatory effects of (±)17(18)-EpETE have been demonstrated to be more pronounced when sEH is inhibited, particularly in the context of inflammation. atsjournals.orgnih.gov

Biological Activities and Molecular Mechanisms of Action of ± 17 18 Epete in Pre Clinical Models

General Roles as Autocrine and Paracrine Effectors

(±)17(18)-Epoxyeicosatetraenoic acid ((±)17(18)-EpETE), an epoxidized metabolite of eicosapentaenoic acid (EPA), functions primarily as a local signaling molecule. elsevierpure.com Like other epoxyeicosatrienoic acids (EETs), it acts as an autocrine and paracrine mediator, exerting its effects on the cells that produce it or on nearby cells. elsevierpure.comphysiology.org These activities are prominent within the cardiovascular and renal systems. elsevierpure.comphysiology.org The compound's function as a local effector is further supported by its activity as an agonist for receptors like the Sphingosine-1-Phosphate (S1P) receptor, which itself mediates autocrine and paracrine signaling. caymanchem.comcaymanchem.com

Modulation of Ion Channels

(±)17(18)-EpETE has been identified as a modulator of ion channel activity, particularly in the vasculature. caymanchem.comthomassci.com Research has shown that it is a potent and selective activator of specific potassium channels in vascular smooth muscle cells, contributing to its physiological effects such as vasodilation. thomassci.com At a concentration of 100 nM, (±)17(18)-EpETE increases outward potassium efflux in rat vascular smooth muscle cells that express large-conductance calcium-activated potassium channels. caymanchem.com

A primary mechanism for the vasodilatory action of (±)17(18)-EpETE is the activation of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. thomassci.comnih.gov This effect is highly stereoselective, with the 17(R),18(S)-EpETE enantiomer being a significantly more potent activator than the 17(S),18(R)-EpETE form. nih.govcaymanchem.com In isolated rat cerebral artery vascular smooth muscle cells, 17(R),18(S)-EpETE at a concentration of 50 nM was found to increase the potassium current amplitude by 15-fold. caymanchem.com

Mechanistic studies have revealed that 17,18-EpETE directly targets the pore-forming alpha subunit of the BKCa channel. nih.gov Its ability to activate the channel is independent of the auxiliary beta-1 subunit and does not rely on external calcium influx or calcium release from intracellular stores via ryanodine-sensitive channels. nih.gov The physiological consequence of this channel activation is hyperpolarization of the smooth muscle cell membrane, leading to vasorelaxation. nih.gov This was confirmed in preclinical models where the vasodilatory effect of 17,18-EpETE was substantially inhibited in arteries from mice genetically deficient in the BKCa alpha subunit. nih.gov

| Enantiomer | Model System | Key Finding | Reference |

|---|---|---|---|

| 17(R),18(S)-EpETE | Rat cerebral artery vascular smooth muscle cells | Potently activates BKCa channels, increasing K+ current 15-fold at 50 nM. | caymanchem.com |

| 17(R),18(S)-EpETE | Rat cerebral artery vascular smooth muscle cells | Identified as a potent vasodilator that stimulates BKCa channels. | nih.gov |

| (±)17(18)-EpETE | Mouse vascular smooth muscle cells (wild-type vs. knockout) | Targets the BK alpha subunit directly; activation is independent of the beta-1 subunit and intracellular Ca2+ release. | nih.gov |

| 17(S),18(R)-EpETE | Rat cerebral artery vascular smooth muscle cells | Has little to no effect on stimulating BKCa channels. | nih.gov |

Receptor-Mediated Signaling Pathways

Beyond direct ion channel modulation, (±)17(18)-EpETE exerts significant biological effects through receptor-mediated signaling pathways. It has been shown to interact with specific G-protein coupled receptors (GPCRs) to initiate intracellular signaling cascades that regulate processes such as inflammation and cell migration. caymanchem.comnih.gov Furthermore, its anti-inflammatory actions have been linked to the modulation of pathways involving peroxisome proliferator–activated receptor (PPAR)γ and p38 mitogen–activated protein kinase (p38-MAPK). atsjournals.org

(±)17(18)-EpETE is a ligand for several GPCRs, through which it mediates distinct, and in some cases, stereospecific effects. caymanchem.comnih.gov Two key receptors identified in preclinical models are the Free Fatty Acid Receptor 1 (FFAR1) and the Sphingosine-1-Phosphate Receptor 1 (S1P1). caymanchem.comnih.gov

The anti-inflammatory properties of (±)17(18)-EpETE are, in part, mediated through the activation of FFAR1, also known as GPR40. nih.govnih.gov This interaction is stereoselective, with the 17(S),18(R)-EpETE enantiomer being the biologically active form for this receptor, while the 17(R),18(S)-EpETE enantiomer has little effect. nih.gov In preclinical models of contact hypersensitivity, 17(S),18(R)-EpETE ameliorated skin inflammation by inhibiting neutrophil mobility. nih.govnih.gov The underlying mechanism involves FFAR1-mediated inhibition of chemoattractant-induced Rac activation and subsequent pseudopod formation in neutrophils. nih.gov The essential role of the receptor was demonstrated in studies where the anti-inflammatory effect of 17,18-EpETE was abolished in FFAR1 knockout mice or following treatment with an FFAR1 inhibitor. nih.govnih.gov

| Enantiomer | Model System | Molecular Mechanism | Biological Outcome | Reference |

|---|---|---|---|---|

| 17(S),18(R)-EpETE | Mouse model of contact hypersensitivity; neutrophils | Activates FFAR1/GPR40, inhibiting Rac activation and pseudopod formation. | Suppresses neutrophil migration and reduces skin inflammation. | nih.govnih.gov |

| 17(R),18(S)-EpETE | Mouse model of contact hypersensitivity | Does not effectively activate FFAR1/GPR40. | Showed little anti-inflammatory activity in this model. | nih.gov |

(±)17(18)-EpETE has been identified as a potent agonist of the S1P1 receptor. caymanchem.com It binds to human S1P1 with high affinity and activates the receptor. caymanchem.com In a bioluminescence resonance energy transfer (BRET) assay using HEK293T cells, (±)17(18)-EpETE activated S1P1 with an EC₅₀ of 8.93 nM. caymanchem.com

Activation of S1P1 by (±)17(18)-EpETE initiates downstream signaling cascades with anti-inflammatory consequences in endothelial cells. In human umbilical vein endothelial cells (HUVECs), it was shown to increase the phosphorylation of endothelial nitric oxide synthase (eNOS) and prevent TNF-α-induced activation of the NF-κB pathway by inhibiting the degradation of IκBα and the phosphorylation of IKKα and p65. caymanchem.com This S1P1-mediated signaling translates to reduced expression of vascular cell adhesion molecule-1 (VCAM1). caymanchem.com The physiological relevance of this pathway was demonstrated in an in vivo model of atherosclerosis, where (±)17(18)-EpETE reduced the number of atherosclerotic lesions in wild-type mice but not in mice lacking the S1P1 receptor. caymanchem.com

| Parameter | Cell Line / Model | Finding | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | HEK293T cells expressing human S1P1 | 0.57 nM | caymanchem.com |

| Receptor Activation (EC₅₀) | BRET assay in HEK293T cells | 8.93 nM | caymanchem.com |

| Downstream Signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | Increased phosphorylation of eNOS; inhibited TNF-α-induced NF-κB activation. | caymanchem.com |

| In Vivo Effect | Mouse model of atherosclerosis | Reduced atherosclerotic lesions in an S1P1-dependent manner. | caymanchem.com |

Interaction with G-Protein Coupled Receptors (GPCRs)

Investigation of Putative Epoxyeicosatrienoic Acid (EET) Receptors

The molecular interactions of (±)17(18)-EpETE are complex, involving multiple receptor systems. Research indicates that its vasodilator effects are not inhibited by the recognized epoxyeicosatrienoic acid (EET) antagonist 14,15-epoxyeicosa-5(Z)-enoic acid (EEZE), suggesting that it operates through a binding site distinct from the putative EET receptor. nih.gov

Further investigations have identified specific G-protein coupled receptors (GPCRs) as potential targets. One key receptor is the sphingosine-1-phosphate receptor 1 (S1P₁), to which (±)17(18)-EpETE binds with a high affinity (Ki = 0.57 nM) and acts as an agonist. nih.gov Additionally, the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1, has been identified as a receptor for 17,18-EpETE. nih.govmdpi.com The anti-inflammatory effects of 17,18-EpETE, particularly in inhibiting neutrophil mobility and suppressing cytokine production in airway epithelial cells, are mediated through GPR40. nih.govmdpi.com

Interestingly, the biological activities of 17,18-EpETE enantiomers are stereoselective, implying the use of different receptors for distinct effects. The 17(S),18(R)-EpETE enantiomer's anti-inflammatory actions are linked to the GPR40 axis, while the 17(R),18(S)-EpETE enantiomer's vasodilatory effects are associated with the activation of calcium-activated potassium channels. nih.gov

Table 1: Receptor Interactions of (±)17(18)-EpETE and its Enantiomers

| Compound/Enantiomer | Receptor/Target | Interaction Type | Observed Effect | Reference |

|---|---|---|---|---|

| (±)17(18)-EpETE | Putative EET Receptor | Not Antagonized by EEZE | Vasodilation | nih.gov |

| (±)17(18)-EpETE | S1P₁ | Agonist (Ki = 0.57 nM) | Receptor Activation | nih.gov |

| 17,18-EpETE | GPR40 | Agonist | Anti-inflammatory effects | nih.govmdpi.com |

| 17(S),18(R)-EpETE | GPR40 | Agonist | Suppression of contact hypersensitivity | nih.gov |

| 17(R),18(S)-EpETE | Calcium-activated potassium channels | Activator | Arterial relaxation | nih.gov |

Activation of Intracellular Signaling Cascades (e.g., AMPKα)

(±)17(18)-EpETE modulates several intracellular signaling cascades that are crucial for its anti-inflammatory effects. In human umbilical vein endothelial cells (HUVECs), it prevents the tumor necrosis factor-alpha (TNF-α)-induced increases in the levels of IκBα and the phosphorylated forms of IKKα and p65. nih.gov This indicates an inhibitory effect on the NF-κB signaling pathway, a central regulator of inflammation. Furthermore, in the context of lung tissue, 17,18-EpETE has been shown to target p38 MAPK to mediate its anti-inflammatory actions. nih.gov

While direct evidence for the activation of AMP-activated protein kinase (AMPKα) by (±)17(18)-EpETE is still emerging, studies on its parent compound, eicosapentaenoic acid (EPA), suggest a potential link. EPA's biological effects are thought to be mediated through mitochondrial biogenesis regulatory pathways, including the AMPK-SIRT-PGC1 axis.

Effects on Cellular and Physiological Processes in Experimental Models

Vascular and Airway Smooth Muscle Relaxation (Vasodilation)

A significant physiological effect of (±)17(18)-EpETE is the induction of potent, concentration-dependent relaxation of both vascular and airway smooth muscles. nih.govnih.gov This vasodilatory action has been observed in various preclinical models, including human pulmonary arteries, distal bronchi, and rodent cerebral and mesenteric arteries. nih.gov

The primary mechanism for this relaxation involves the activation of specific potassium channels. (±)17(18)-EpETE stimulates large-conductance calcium-activated potassium (BK(Ca) or K(Ca)1.1) channels and ATP-sensitive potassium (K(ATP)) channels in vascular smooth muscle cells. nih.govnih.gov This activation leads to an increase in outward potassium efflux, resulting in hyperpolarization of the smooth muscle cell membrane. nih.gov The hyperpolarization, in turn, inhibits calcium influx, leading to smooth muscle relaxation and vasodilation. The pore-forming BK alpha subunit has been identified as the molecular target for the principal action of 17,18-EpETE. In human bronchi, the relaxing response is also associated with a reduced calcium sensitivity of the myofilaments. nih.gov

Table 2: Vasodilatory and Bronchodilatory Effects of (±)17(18)-EpETE

| Tissue/Cell Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Human Pulmonary Artery Smooth Muscle | Relaxation (Vasodilation) | Activation of BK(Ca) and K(ATP) channels, membrane hyperpolarization | nih.gov |

| Human Distal Bronchial Smooth Muscle | Relaxation (Bronchodilation) | Activation of BK(Ca) and K(ATP) channels, reduced Ca²⁺ sensitivity | nih.gov |

| Rat Vascular Smooth Muscle Cells | Increased outward potassium efflux | Activation of K(Ca)1.1/BK channels | nih.gov |

| Rodent Cerebral and Mesenteric Arteries | Vasodilation | Stimulation of BK channels (targeting BK alpha subunit) |

Anti-Inflammatory Modulations

(±)17(18)-EpETE exhibits robust anti-inflammatory properties across various experimental models. nih.gov It has been identified as a potent anti-allergic and anti-inflammatory lipid metabolite. nih.govmdpi.com These effects are mediated through the inhibition of key inflammatory processes, including the expression of cell adhesion molecules and the production of pro-inflammatory mediators.

Inhibition of Cell Adhesion Molecule Expression (e.g., VCAM-1, ICAM-1)

The compound effectively counteracts the endothelial activation that precedes leukocyte recruitment in inflammation. (±)17(18)-EpETE demonstrates a concentration-dependent inhibition of increases in vascular cell adhesion molecule-1 (VCAM-1) levels in HUVECs that are induced by oscillatory shear stress or TNF-α. nih.gov In in vivo models of atherosclerosis, (±)17(18)-EpETE has been shown to decrease tissue levels of both VCAM-1 and intercellular adhesion molecule-1 (ICAM-1), contributing to a reduction in atherosclerotic lesions. nih.gov This action is dependent on the S1P₁ receptor, as the effect was not observed in S1pr1-deficient mice. nih.gov

Suppression of Pro-inflammatory Mediator Production

(±)17(18)-EpETE also plays a crucial role in downregulating the production of pro-inflammatory signaling molecules. As previously mentioned, it prevents TNF-α-induced increases in key components of the NF-κB pathway in HUVECs. nih.gov Furthermore, studies on cultured human airway epithelial cells have shown that 17,18-EpETE significantly inhibits the TNF-α-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8). This effect was demonstrated to be dose-dependent and mediated through the GPR40 receptor.

Attenuation of Neutrophil Migration and Activation

(±)17(18)-EpETE has been identified as a significant modulator of neutrophil function, primarily exerting anti-inflammatory effects by impeding their migration and activation. nih.gov In mouse and cynomolgus macaque models of contact hypersensitivity, administration of 17,18-EpETE was found to ameliorate inflammation by inhibiting neutrophil mobility. nih.gov The mechanism underlying this effect involves the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1. nih.gov

Further investigation into the specific enantiomers revealed that 17(S),18(R)-EpETE is particularly responsible for this anti-inflammatory action. nih.gov This enantiomer effectively suppresses neutrophil infiltration into inflamed skin by inhibiting chemoattractant-induced pseudopod formation, a critical step in cell migration. nih.govnih.gov This process is mediated through the GPR40-dependent inhibition of Rac activation, a key regulator of the cellular actin cytoskeleton. nih.gov In contrast, the 17(R),18(S)-EpETE enantiomer shows little of this anti-inflammatory activity. nih.gov

Table 1: Pre-clinical Findings on Neutrophil Modulation

| Experimental Model | Key Finding | Molecular Mechanism | Reference |

|---|---|---|---|

| Mouse/Cynomolgus Macaque Contact Hypersensitivity | Ameliorated skin inflammation by inhibiting neutrophil infiltration. | Activation of GPR40, leading to inhibition of Rac activation and pseudopod formation. | nih.gov |

| In vitro Neutrophil Assay | The 17(S),18(R) enantiomer specifically inhibited chemoattractant-induced pseudopod formation. | GPR40-dependent inhibition of Rac activation. | nih.govnih.gov |

Inhibition of Mast Cell Degranulation

Research in allergy models indicates that 17,18-EpETE may play a protective role by stabilizing mast cells. In a murine model of food allergy, 17,18-EpETE was shown to confer protective effects by suppressing mast cell degranulation. This action helps to mitigate the release of histamine (B1213489) and other pro-inflammatory mediators that drive allergic reactions.

Cardioprotective Actions (excluding clinical outcomes)

(±)17(18)-EpETE exhibits significant cardioprotective properties in various experimental settings, primarily through direct actions on heart muscle cells and their response to injury.

In a rat model of ischemia/reperfusion injury, 17,18-EpETE demonstrated a notable cardioprotective effect. Its administration resulted in a decrease in Ca²⁺ transients and contraction frequency, effects that were comparable to those observed with postischemic coronary effluent. This study concluded that the cardioprotective actions of 17,18-EpETE in the context of ischemia/reperfusion are mediated by cyclooxygenase-2 (COX-2).

Furthermore, studies using neonatal rat cardiomyocytes have shown that the 17(R),18(S)-EpETE enantiomer is exceptionally potent in protecting against Ca²⁺-overload-induced injury, with an EC₅₀ value in the low nanomolar range (~1–2 nM). nih.govresearchgate.net This finding highlights a direct cellular mechanism for protecting heart muscle from the damage associated with calcium dysregulation. nih.govresearchgate.net

The 17(R),18(S)-EpETE enantiomer is a powerful regulator of cardiomyocyte contractility. nih.gov In studies with spontaneously beating neonatal rat cardiomyocytes, it exerts a strong negative chronotropic effect, meaning it reduces the rate of contraction. nih.govresearchgate.net This effect is observed at very low concentrations, underscoring the potency of this specific enantiomer in modulating cardiac function. nih.gov

Table 2: Cardioprotective Effects in Pre-clinical Models

| Experimental Model | Endpoint | Key Finding | Reference |

|---|---|---|---|

| Rat Ischemia/Reperfusion | Myocardial Injury | Demonstrated cardioprotective effects mediated by COX-2. | |

| Neonatal Rat Cardiomyocytes | Ca²⁺-Overload Injury | 17(R),18(S)-EpETE protects against injury with high potency (EC₅₀ ~1-2 nM). | nih.govresearchgate.net |

| Neonatal Rat Cardiomyocytes | Contraction Rate | 17(R),18(S)-EpETE exerts a potent negative chronotropic effect. | nih.govresearchgate.net |

Regulation of Thrombotic Processes (e.g., Platelet Aggregation)

Epoxygenase metabolites derived from EPA, including 17,18-EpETE, have been shown to inhibit platelet aggregation. nih.gov This anti-thrombotic action occurs at concentrations below those that would affect the synthesis of thromboxane, a key molecule that promotes aggregation. nih.gov This suggests a distinct mechanism by which these EPA metabolites can regulate hemostasis and prevent thrombosis, independent of the pathways targeted by many conventional anti-platelet agents. nih.gov

Influence on Vascular Remodeling (e.g., Smooth Muscle Cell Proliferation)

(±)17(18)-EpETE influences vascular tone, a critical component of vascular structure and remodeling. The 17(R),18(S)-EpETE enantiomer, in particular, has been identified as a potent vasodilator. nih.govresearchgate.net It induces the relaxation of vascular smooth muscle cells in rat cerebral arteries. nih.govresearchgate.net This effect is mediated through the stimulation of calcium-activated potassium channels. nih.gov In human lung tissue, 17,18-EpETE also hyperpolarizes and relaxes pulmonary artery smooth muscle cells. nih.gov While these findings clearly establish a role in modulating vascular tone, direct evidence detailing its effects on the proliferation of vascular smooth muscle cells is less characterized.

Modulation of Insulin (B600854) Signaling in Animal Tissues and Models

Epoxy fatty acids (EpFAs), including epoxyeicosatrienoic acids (EETs) derived from arachidonic acid and epoxyeicosatetraenoic acids like 17,18-EpETE from eicosapentaenoic acid (EPA), are recognized as important signaling molecules in metabolic regulation. Research in animal models suggests that these cytochrome P450 (CYP) epoxygenase metabolites play a role in modulating insulin sensitivity. While direct studies on (±)17(18)-EpETE methyl ester's effect on insulin signaling are specific, the broader class of EETs, to which 17,18-EpETE is structurally and functionally related, has been shown to positively influence glucose homeostasis.

In mice, endogenous production of EETs by CYP2C enzymes contributes to insulin sensitivity. The mechanism appears to involve improvements in vascular function, which in turn enhances insulin-mediated glucose uptake in tissues. Studies have demonstrated that increased levels of EETs, achieved through inhibition of their degradation by soluble epoxide hydrolase (sEH), can improve insulin-mediated microvascular blood flow. In insulin-resistant animal models, such as obese Zucker rats, a decrease in the expression of CYP epoxygenases has been observed, suggesting a link between reduced EET production and insulin resistance.

Table 1: Effects of Epoxy Fatty Acids on Insulin Signaling Components in Pre-clinical Models

| Model System | Compound Class/Molecule | Key Finding | Signaling Pathway Affected | Reference |

|---|---|---|---|---|

| Primary Mouse Hepatocytes | Epoxyeicosatrienoic acids (EETs) | Enhanced insulin-mediated phosphorylation of Akt. | Akt Pathway | |

| Cultured HepG2 Hepatocytes | 14,15-EET | Prevented palmitate-induced insulin resistance and restored insulin response by increasing phosphorylated Akt. | JNK-IRS-PI3K Pathway | |

| Diet-Induced Obese Mice | 17,18-EpETE + sEH inhibitor | Decreased fasting glucose levels. | Overall Glucose Metabolism | |

| Cyp2c44 Knockout Mice | Endogenous EETs | Disruption of EET production led to impaired insulin sensitivity. | Vascular Reactivity and Glucose Uptake |

Promotion of Thermogenesis and Adipocyte Browning in Experimental Systems

(±)17(18)-EpETE, a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA), has demonstrated significant effects on promoting thermogenesis and the browning of white adipose tissue (WAT) in various experimental models. These actions are particularly pronounced when 17,18-EpETE is protected from degradation by co-administration with a soluble epoxide hydrolase (sEH) inhibitor, such as t-TUCB.

In vitro studies using murine brown preadipocytes have shown that 17,18-EpETE, in combination with an sEH inhibitor, promotes brown adipogenesis. This is characterized by an increased expression of key thermogenic marker proteins, including Uncoupling Protein 1 (UCP1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). UCP1 is critical for non-shivering thermogenesis in brown adipose tissue (BAT) as it uncouples cellular respiration from ATP synthesis, leading to heat production. The treatment also leads to enhanced mitochondrial respiration and uncoupling in these cells. Further investigations in differentiated murine brown adipocytes revealed that 17,18-EpETE with an sEH inhibitor significantly increases mitochondrial uncoupling and heat production.

The molecular mechanisms underlying these effects involve multiple signaling pathways. One key pathway is the GPR120-AMPKα signaling cascade. 17,18-EpETE has been shown to increase the expression of GPR120 and the phosphorylation of AMP-activated protein kinase α (AMPKα), and inhibition of this pathway negates the thermogenic effects. Additionally, 17,18-EpETE activates the Peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, which is required for the differentiation of brown adipocytes. The compound also upregulates the expression of the fatty acid transporter CD36, which facilitates the uptake of fatty acids for fuel in thermogenesis.

In vivo studies in diet-induced obese mice corroborate these findings. Local delivery of 17,18-EpETE with an sEH inhibitor to the interscapular brown adipose tissue (iBAT) resulted in increased core body temperature and improved cold tolerance. These physiological changes were associated with the upregulation of proteins involved in mitochondrial biogenesis, lipolysis, and fatty acid oxidation within the BAT, alongside a suppression of inflammatory pathways. These findings collectively indicate that 17,18-EpETE plays a significant role in promoting a thermogenic phenotype in adipocytes, suggesting its potential as a modulator of energy expenditure.

Table 2: Research Findings on the Promotion of Thermogenesis and Adipocyte Browning by 17,18-EpETE

| Experimental System | Treatment | Key Research Finding | Molecular Markers/Pathways | Reference |

|---|---|---|---|---|

| Differentiated Stromal Vascular Cells (SVCs) | 17,18-EpETE | Induced brown and beige adipocyte thermogenesis. | Increased UCP1, GPR120 expression, and AMPKα phosphorylation. | |

| Murine Brown Preadipocytes | 17,18-EEQ + t-TUCB | Promoted brown adipogenesis and mitochondrial respiration/uncoupling. | Increased PGC1α and UCP1 protein expression; PPARγ activation. | |

| Differentiated Murine Brown Adipocytes | 17,18-EEQ + t-TUCB | Increased mitochondrial uncoupling and heat production. | Upregulation of thermogenic and lipid metabolic genes (e.g., CD36). | |

| Diet-Induced Obese Mice | 17,18-EEQ + t-TUCB (delivered to iBAT) | Increased core body temperature, improved cold tolerance, decreased fasting glucose and serum triglycerides. | Regulated protein expression for mitochondrial biogenesis, lipolysis, fatty acid oxidation; suppressed inflammatory pathways (JNK, NFκB). |

Stereochemical Considerations and Structure Activity Relationships Sar

Impact of Enantiomeric Configuration on Biological Activity

The presence of the epoxide ring means that 17,18-EpETE exists as a pair of enantiomers: 17(R),18(S)-EpETE and 17(S),18(R)-EpETE. nih.gov The chirality of these isomers is a crucial factor, leading to distinct and sometimes opposing biological activities. nih.govresearchgate.net This stereoselective difference suggests that the enantiomers may interact with different biological receptors or targets to elicit their specific effects. nih.govresearchgate.net

Scientific studies have demonstrated a clear divergence in the physiological actions of the two enantiomers of 17,18-EpETE. The 17(S),18(R)-EpETE isomer is primarily associated with potent anti-inflammatory effects, whereas the 17(R),18(S)-EpETE isomer is recognized for its significant cardiovascular activities. nih.govacs.org

The 17(S),18(R)-EpETE enantiomer has been identified as a powerful anti-inflammatory lipid mediator. nih.govgrafiati.com In studies on contact hypersensitivity, this isomer effectively ameliorated skin inflammation by inhibiting neutrophil migration. nih.govnih.gov This action is mediated through the G protein-coupled receptor 40 (GPR40). nih.govnih.gov In contrast, this enantiomer was found to be inactive in cardiomyocyte assays and lacks the significant vasodilatory properties of its counterpart. nih.govresearchgate.netnih.gov

Conversely, 17(R),18(S)-EpETE exhibits strong activity within the cardiovascular system. It is a potent vasodilator that stimulates large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, leading to the relaxation of arteries. nih.govresearchgate.netnih.gov This enantiomer also demonstrates protective effects on cardiomyocytes, exerting negative chronotropic (heart rate-lowering) effects and protecting against calcium-overload-induced arrhythmias with high potency. researchgate.netacs.orgnih.gov However, it does not possess the significant anti-inflammatory activity observed in the 17(S),18(R) isomer. nih.govgrafiati.com

The distinct activities of the 17,18-EpETE enantiomers are summarized in the table below.

| Feature | 17(R),18(S)-EpETE | 17(S),18(R)-EpETE |

| Primary Activity | Vasodilation, Antiarrhythmic nih.govresearchgate.netacs.org | Anti-inflammatory nih.govgrafiati.com |

| Mechanism of Action | Stimulates calcium-activated potassium channels nih.govresearchgate.net | Activates G protein-coupled receptor 40 (GPR40) nih.govnih.gov |

| Effect on Neutrophils | No significant activity reported | Inhibits migration and pseudopod formation nih.govnih.gov |

| Effect on Cardiomyocytes | Negative chronotropic effect, protects against Ca2+-overload acs.orgnih.gov | No significant effect nih.gov |

| Effect on Arterial Tone | Potent relaxation/vasodilation researchgate.netnih.gov | No significant vasodilatory effect nih.govresearchgate.net |

Role of Double Bond Positions and Olefin Number in Activity

The structure-activity relationship (SAR) of 17,18-EpETE is not only dependent on its stereochemistry but also on the number and position of its double bonds. Studies on analogs of the 17(R),18(S)-EpETE enantiomer have revealed that the polyunsaturated backbone is essential for its biological activity, particularly its antiarrhythmic effects. nih.gov

Research into the negative chronotropic effects on neonatal rat cardiomyocytes identified minimal structural requirements for this activity. The presence of either a cis-Δ11,12-olefin or a cis-Δ14,15-olefin, in combination with the 17(R),18(S)-epoxide, was found to be a key element for antiarrhythmic function. acs.orgnih.gov

Further investigation using analogs with a reduced number of double bonds provided more detailed insights:

Tetrahydro-variants: Of three possible tetrahydro-analogs, only the one that retained the Δ11,12-olefin was competent to significantly reduce the cardiomyocyte beating rate. nih.gov

Mono-olefinic series: A series of mono-olefinic analogs confirmed that the presence of a Δ11,12-olefin conferred strong negative chronotropic activity. nih.gov

Saturated analog: A fully saturated analog, lacking any double bonds in the carbon backbone, proved to be largely inactive, highlighting the critical role of unsaturation. nih.gov

Interestingly, antagonist activity in the cardiomyocyte model was often associated with the combination of a Δ14,15-olefin and the opposite stereochemistry at the epoxide, 17(S),18(R)-epoxide. acs.orgnih.gov These findings underscore that both the position of specific double bonds and the number of olefins are crucial for modulating the compound's pharmacological activity.

Effect of Structural Modifications (e.g., Hydroxylation) on Pharmacological Profile

Structural modifications to the 17,18-EpETE molecule, such as hydroxylation or hydrolysis of the epoxide ring, significantly alter its pharmacological profile and can lead to a reduction or change in its biological activity.

One key modification is hydroxylation. A study investigating eosinophilic airway inflammation found that while the precursor 17,18-EpETE did not attenuate the inflammation, its hydroxylated metabolite, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE) , did. bohrium.com This hydroxylated version was identified as a major biosynthesized molecule from EPA during allergic inflammation and was shown to reduce the accumulation of eosinophils in the airway and suppress the expression of the inflammatory chemokine CCL11. bohrium.com This demonstrates that hydroxylation at the C-12 position can confer potent and specific anti-inflammatory properties not present in the parent epoxide. bohrium.com

Another critical modification is the hydrolysis of the epoxide ring. The enzyme soluble epoxide hydrolase (sEH) metabolizes 17,18-EpETE into its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE) . nih.gov This conversion generally leads to a significant loss of biological activity. In assays measuring the negative chronotropic effects on cardiomyocytes, the 17,18-DiHETE metabolite was found to be completely inactive. nih.gov Furthermore, inhibiting the sEH enzyme, which prevents this conversion, has been shown to enhance the neurogenic and anti-apoptotic effects of 17(18)-EpETE, suggesting that the epoxide form is the more active species. kcl.ac.uk

Synthetic Methodologies and Chemical Biology Approaches

Chemical Synthesis of (±)17(18)-EpETE Methyl Ester and its Free Acid Form

The racemic mixture of (±)17(18)-EpETE and its corresponding methyl ester are typically synthesized from eicosapentaenoic acid (EPA). nih.gov The process involves the stereospecific epoxidation of the ω-3 double bond of EPA. cvmh.fr One common method utilizes m-chloroperoxybenzoic acid (m-CPBA) for the epoxidation of the methyl ester of EPA, followed by purification. The free acid can then be obtained through hydrolysis of the methyl ester, for instance, using lithium hydroxide (B78521) (LiOH). nih.gov The resulting synthesized (±)17(18)-EpETE can be purified using techniques like reverse-phase high-performance liquid chromatography (HPLC). nih.gov The chemical structure of the synthesized compound is typically confirmed through nuclear magnetic resonance (NMR) analysis. nih.gov

The methyl ester form, (±)17(18)-EpETE methyl ester, is considered a more lipid-soluble analog of the parent compound, (±)17(18)-EpETE. caymanchem.com

Stereoselective Synthesis of Individual Enantiomers for Research Purposes

The two enantiomers of 17(18)-EpETE, namely 17(R),18(S)-EpETE and 17(S),18(R)-EpETE, often exhibit different biological activities, necessitating their separation and individual synthesis for research. nih.govresearchgate.net For instance, the 17(R),18(S)-enantiomer is a potent vasodilator and protects neonatal rat cardiomyocytes from calcium overload, while the 17(S),18(R)-enantiomer shows significant anti-inflammatory properties. nih.govresearchgate.net

Separation of the enantiomers from a racemic mixture is commonly achieved using chiral HPLC. nih.govresearchgate.net A CHIRALCEL OJ-RH packed column is often employed for this purpose. nih.gov

Stereoselective synthesis of a specific enantiomer, such as 17(R),18(S)-EpETE, has been accomplished through multi-step chemical synthesis. rsc.org One reported method involves the reaction of a TMS-substituted epoxy alcohol derivative with dimsyl sodium (NaDMSO) to create a key diol intermediate. rsc.org This intermediate is then further processed through steps including a Wittig reaction and subsequent epoxide ring formation to yield the desired enantiomerically enriched product. rsc.org

Chemoenzymatic Synthesis Utilizing Engineered Enzymes (e.g., Cytochrome P450 BM-3)

Chemoenzymatic approaches offer a powerful alternative to traditional chemical synthesis for producing specific enantiomers of 17(18)-EpETE. Cytochrome P450 (CYP) enzymes are known to catalyze the epoxidation of polyunsaturated fatty acids. rsc.org Notably, the bacterial enzyme cytochrome P450 BM-3, derived from Bacillus megaterium, has been shown to stereoselectively convert EPA into 17(S),18(R)-EpETE. nih.govresearchgate.net

This enzymatic method provides a promising strategy for the mass production of this bioactive lipid metabolite. nih.gov The high specificity of the enzyme results in the selective production of the 17(S),18(R) form, which is advantageous over conventional chemical synthesis that produces a racemic mixture. researchgate.net The use of wild-type BM3 enzyme for the epoxidation of EPA has been shown to yield a product that is highly enantiopure (>99% 17(S),18(R)-EEQ). jove.com Fungal peroxygenases, such as AaeUPO, have also demonstrated high conversion rates and enantioselectivity in the epoxidation of n-3 fatty acids. mdpi.com

| Enzyme | Source | Substrate | Product | Key Features |

| Cytochrome P450 BM-3 | Bacillus megaterium | Eicosapentaenoic Acid (EPA) | 17(S),18(R)-EpETE | High stereoselectivity, enables mass production of the anti-inflammatory enantiomer. nih.govresearchgate.netresearchgate.net |

| Fungal Peroxygenase (AaeUPO) | Agrocybe aegerita | n-3 Fatty Acids (e.g., EPA) | Mono-epoxides (e.g., 17,18-EpETE) | High conversion, regioselectivity, and enantioselectivity. mdpi.com |

Design and Synthesis of Metabolically Stable Analogs for Research Probes

A significant challenge in the therapeutic application of epoxyeicosanoids like 17,18-EpETE is their rapid metabolism in the body, primarily through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) into the less active 17,18-dihydroxy-eicosatetraenoic acid (17,18-diHETE). nih.govwikipedia.org To overcome this limitation, researchers have focused on designing and synthesizing metabolically robust analogs.

These efforts involve several strategies:

Reducing the number of double bonds: This can decrease susceptibility to oxidation. nih.gov

Replacing the epoxide group with bioisosteres: This can enhance stability while retaining biological activity. nih.gov

Introducing a 3-oxa group: This modification has been explored to create more stable analogs. nih.gov

One example is a furanyl fatty acid analog of 17,18-EpETE, which has shown metabolic tolerance in mouse liver homogenate and exhibits anti-inflammatory effects. chemrxiv.orgresearchgate.net Structure-activity relationship studies have also been crucial in developing agonist and antagonist analogs with improved chemical and metabolic stability, which can serve as templates for future clinical candidates. nih.gov

| Analog Type | Design Strategy | Purpose | Research Finding |

| Furanyl Fatty Acid | Replacement of epoxide with a furan (B31954) ring | Enhance metabolic stability | Showed metabolic tolerance and anti-inflammatory effects. chemrxiv.orgresearchgate.net |

| Reduced Double Bonds | Decrease susceptibility to oxidation | Improve in vivo stability | Part of a strategy to create robust synthetic analogs. nih.gov |

| 3-Oxa Analogs | Introduction of an oxygen atom into the carbon chain | Enhance metabolic stability | A strategy used in developing chemically and metabolically robust analogs. nih.gov |

Future Research Directions and Unresolved Questions

Elucidation of Novel Receptors and Binding Sites

While G protein-coupled receptor 40 (GPR40) has been identified as a receptor for 17,18-EpETE, the complete receptor profile and binding site interactions remain a significant area of investigation. researchgate.netnih.gov Future research will likely focus on identifying other potential receptors or binding proteins that mediate the diverse effects of this lipid metabolite. The observation that the vasodilator effects of 17,18-EpETE are not blocked by antagonists of the epoxyeicosatrienoic acid (EET) receptor suggests the existence of distinct recognition sites. nih.gov The use of radiolabeled analogs and advanced biochemical techniques will be crucial in uncovering these novel interactions. nih.gov Understanding the full spectrum of receptors will provide a more comprehensive picture of how (+/-)17(18)-EpETE methyl ester exerts its biological functions.

Comprehensive Mapping of Downstream Signaling Pathways

The activation of GPR40 by 17,18-EpETE is known to inhibit neutrophil mobility, a key process in inflammation. nih.govnih.gov However, the intricate downstream signaling cascades triggered by this interaction are not fully understood. Research is needed to comprehensively map the signaling pathways that follow receptor activation. Studies have suggested the involvement of pathways that blunt Protein Kinase C (PKC) and/or Rho kinase activation, as well as the regulation of nuclear factor kappa B (NF-κB) and activating protein-1 (AP-1) signaling. nih.gov A deeper understanding of these pathways will be instrumental in elucidating the precise mechanisms behind the anti-inflammatory and other physiological effects of the compound.

Investigation of Cross-Talk with Other Lipid Mediator Systems

The biological activity of this compound does not occur in isolation. It is part of a complex network of lipid mediators. Future studies will need to investigate the cross-talk between the signaling pathways of 17,18-EpETE and other lipid mediator systems, such as those involving leukotrienes and prostanoids. scienceopen.com For instance, it has been noted that EPA-derived epoxides can influence the arachidonic acid cascade. scienceopen.com Elucidating these interactions will provide insights into the integrated regulation of inflammatory and physiological processes.

Development of Advanced Research Probes and Tools

To facilitate a more profound understanding of its biological roles, the development of more advanced research probes and tools for studying this compound is essential. This includes the creation of more stable and selective analogs, as well as specific antagonists. nih.gov Such tools would enable researchers to more accurately dissect the compound's mechanisms of action and to validate its therapeutic targets. The availability of these resources will be critical for advancing preclinical and, eventually, clinical research. medchemexpress.combioscience.co.uk

Exploration of Biological Roles in Complex Disease Models (Pre-clinical)

The therapeutic potential of this compound needs to be further explored in a variety of complex preclinical disease models.

Anti-inflammatory Potential in Diverse Models

The anti-inflammatory properties of 17,18-EpETE have been demonstrated in models of contact hypersensitivity and airway inflammation. nih.govnih.govnih.gov Future preclinical studies should expand this investigation to a broader range of inflammatory conditions. This could include models of inflammatory bowel disease, rheumatoid arthritis, and other chronic inflammatory disorders. The stereospecific effects of the different enantiomers of 17,18-EpETE, with 17(S),18(R)-EpETE showing anti-inflammatory activity and 17(R),18(S)-EpETE being a potent vasodilator, highlight the importance of studying each isomer individually. nih.govresearchgate.net

| Enantiomer | Observed Effect | Proposed Mechanism | Reference |

| 17(S),18(R)-EpETE | Anti-inflammatory | GPR40-mediated suppression of neutrophil migration | nih.gov |

| 17(R),18(S)-EpETE | Vasodilation | Stimulation of calcium-activated potassium channels | nih.govresearchgate.net |

Role in Metabolic Regulation and Energy Homeostasis

The eicosapentaenoic acid (EPA)-derived metabolite, 17,18-epoxyeicosatetraenoic acid (17,18-EpETE), has emerged as a significant modulator of metabolic processes and energy balance. mdpi.com Pre-clinical studies have demonstrated its potential to influence adipogenesis, mitochondrial function, and inflammatory pathways associated with metabolic disorders. mdpi.commdpi.com

In the context of obesity and related metabolic dysfunction, EPA supplementation in high-fat diet-fed female mice led to a significant 8- to 17-fold increase in 17(18)-EpETE levels in white adipose tissue. nih.gov This increase was associated with reduced fat mass accumulation and a reversal of high-fat diet-induced increases in circulating insulin (B600854) and glucose. nih.gov Further in vitro research has shown that 17,18-EpETE, particularly when combined with an inhibitor of soluble epoxide hydrolase (sEH) like t-TUCB, promotes brown adipogenesis and enhances mitochondrial respiration and uncoupling. mdpi.com This suggests a role for 17,18-EpETE in increasing energy expenditure through the promotion of thermogenesis. mdpi.com The effects on brown adipogenesis appear to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation. mdpi.com

Recent findings also highlight the interaction of 17,18-EpETE with specific signaling pathways. It has been identified as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1), which mediates its atheroprotective effects. caymanchem.com Additionally, it has been shown to target PPARγ and p38 mitogen-activated protein kinase (MAPK) to exert its anti-inflammatory effects in the lungs. researchgate.net

The following table summarizes the observed effects of 17(18)-EpETE on key metabolic parameters based on pre-clinical studies.

| Metabolic Parameter | Observed Effect of 17(18)-EpETE | Experimental Model | Reference |

| Fat Mass | Reduction in accumulation | High-fat diet-fed female mice | nih.gov |

| Insulin Levels | Reversal of diet-induced increase | High-fat diet-fed female mice | nih.gov |

| Glucose Levels | Reversal of diet-induced increase | High-fat diet-fed female mice | nih.gov |

| Brown Adipogenesis | Promotion | Murine brown preadipocytes | mdpi.com |

| Mitochondrial Respiration | Enhancement | Murine brown adipocytes | mdpi.com |

| Thermogenesis | Promotion | Differentiated brown adipocytes | mdpi.com |

| Pro-inflammatory Cytokines | Suppression of expression | Macrophages | researchgate.net |

| NF-κB Activation | Inhibition | Murine brown preadipocytes | mdpi.com |

Challenges in Translating Pre-clinical Findings to Broader Biological Understanding

Despite the promising pre-clinical data on the biological activities of 17,18-EpETE and its methyl ester, several challenges impede the translation of these findings into a comprehensive understanding of its role in human physiology and disease.

One of the primary hurdles is the inherent complexity and dynamic nature of lipid mediator signaling. frontiersin.org Lipid mediators often have pleiotropic effects, acting on multiple cell types and signaling pathways. frontiersin.org Their biosynthesis is tightly regulated and can be cell-type and time-dependent, making it difficult to extrapolate from simplified in vitro models to the complex in vivo environment. frontiersin.org Furthermore, the rapid metabolism of epoxyeicosanoids by soluble epoxide hydrolase (sEH) to their corresponding diols, which often exhibit different or reduced biological activity, presents a significant challenge for both in vivo studies and potential therapeutic applications. frontiersin.orgfrontiersin.org

The development of robust and stable analogs is crucial for overcoming the metabolic instability of native compounds like 17,18-EpETE. While some analogs have been synthesized to be resistant to sEH, they may still face limitations such as poor oral bioavailability and metabolic stability, hindering their progression as clinical candidates. oregonstate.eduacs.org

Another significant challenge lies in the interpretation of studies involving dietary supplementation with omega-3 polyunsaturated fatty acids like EPA. jci.org While such studies can demonstrate an increase in 17,18-EpETE levels and associated beneficial effects, it is often difficult to attribute these effects solely to 17,18-EpETE, as EPA is a precursor to a wide range of bioactive metabolites, including resolvins and other epoxides. jci.orgnih.gov The interplay and potential synergistic or antagonistic effects of these various metabolites are not yet fully understood.

Furthermore, the transition from animal models to human studies is fraught with difficulties. Species-specific differences in metabolism and receptor expression can lead to discrepancies in biological responses. frontiersin.org The majority of research on 17,18-EpETE has been conducted in pre-clinical models, and there is a need for well-designed clinical trials to validate these findings in humans. researchgate.net Establishing the relevance of specific lipid mediator profiles as biomarkers for disease and predictors of clinical outcomes requires careful and comprehensive analytical approaches in human populations. e-century.us

The following table outlines the key challenges in translating pre-clinical findings of this compound to broader biological understanding.

| Challenge | Description | Implication for Research | Reference |

| Metabolic Instability | Rapid hydrolysis by soluble epoxide hydrolase (sEH) to less active diols. | Difficulty in maintaining therapeutic levels in vivo; necessitates the development of stable analogs. | frontiersin.orgfrontiersin.org |

| Complex Biological Activity | Pleiotropic effects and involvement in multiple, often interacting, signaling pathways. | Makes it difficult to pinpoint specific mechanisms of action and predict overall physiological effects. | frontiersin.org |

| Confounding Factors in Precursor Studies | Difficulty in isolating the effects of 17,18-EpETE from other EPA-derived metabolites in dietary supplementation studies. | Requires more targeted approaches, such as the use of specific inhibitors or genetic models, to delineate the role of individual mediators. | jci.orgnih.gov |

| Species-Specific Differences | Variations in metabolic pathways and receptor pharmacology between animal models and humans. | Potential for pre-clinical findings not to be directly translatable to human physiology and disease. | frontiersin.org |

| Lack of Clinical Validation | The majority of data is from pre-clinical studies, with limited research in human subjects. | The therapeutic potential and biomarker utility in humans remain largely unconfirmed. | researchgate.net |

| Development of Stable Analogs | Synthesized analogs may have limitations in oral bioavailability and metabolic stability. | Hinders the progression of promising compounds into clinical development. | oregonstate.eduacs.org |

Q & A

Q. How should researchers design studies to elucidate metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.